2-[(2-Benzylphenoxy)methyl]morpholine
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Overview
Description
2-[(2-Benzylphenoxy)methyl]morpholine is an organic compound with the molecular formula C18H21NO2 It is a morpholine derivative that features a benzylphenoxy group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Benzylphenoxy)methyl]morpholine typically involves the reaction of 2-benzylphenol with morpholine in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The specific details of the reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Benzylphenoxy)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylphenoxy group can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(2-Benzylphenoxy)methyl]morpholine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(2-Benzylphenoxy)methyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(2-Benzylphenoxy)methyl]morpholine include other morpholine derivatives and benzylphenoxy compounds. Examples include:
Morpholine: A simple heterocyclic amine with a similar structure but without the benzylphenoxy group.
2-Benzylphenol: A phenolic compound with a benzyl group attached to the phenol ring.
Uniqueness
This compound is unique due to the presence of both the morpholine ring and the benzylphenoxy group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
48189-52-2 |
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Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-[(2-benzylphenoxy)methyl]morpholine |
InChI |
InChI=1S/C18H21NO2/c1-2-6-15(7-3-1)12-16-8-4-5-9-18(16)21-14-17-13-19-10-11-20-17/h1-9,17,19H,10-14H2 |
InChI Key |
MNSNMNNLVINFAF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)COC2=CC=CC=C2CC3=CC=CC=C3 |
Origin of Product |
United States |
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